molecular formula C₂₀H₃₂O₄ B042786 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid CAS No. 85589-24-8

8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid

Cat. No. B042786
CAS RN: 85589-24-8
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-LMIMMGIZSA-N
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Description

“8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” is an epoxy (hydroxy)icosatrienoic acid consisting of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid having additional (8R)-hydroxy- and (11S,12S)-epoxy groups .


Synthesis Analysis

The synthesis of “8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” involves the incubation of (8R)- and (8S)-hepoxilin A3 and glutathione with homogenates of rat brain hippocampus. This results in a product identified as the (8R) and (8S) diastereomers of 11-glutathionyl hepoxilin A3 .


Molecular Structure Analysis

The molecular structure of “8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” consists of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid having additional (8R)-hydroxy- and (11S,12S)-epoxy groups .


Chemical Reactions Analysis

The chemical reactions involving “8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” are complex. For instance, 12-HPETE can be further metabolized to 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE), which was identified by HPLC, enzymatic hydrolysis, and GC/MS .

Scientific Research Applications

  • Therapeutic Potential : Some epoxides like 10-hydroxy-11,12-epoxy-eicosa-5,8,14-trienoic acid have been identified as potential therapeutic agents for treating various blood platelet disorders (Walker, Jones, & Wilson, 1979).

  • Neuroprotection : Hepoxilin A3-C, a similar compound, shows potential as a neuroprotective agent in the rat brain hippocampus, indicating its role in enhancing neuronal functions and possibly treating related disorders (Pace-Asciak et al., 1990).

  • Drug Development : The biochemistry, biology, and clinical aspects of hepoxilins are crucial for their development as drugs for various diseases, indicating a broad therapeutic potential (Nigam et al., 2007).

  • Second Messenger Role : 8-HEpETE, a similar compound, may serve as a second messenger in Aplysia neurons, indicating its importance in cellular signaling processes (Piomelli et al., 1989).

  • Immune Response and Inflammation : Hepoxilins, including similar epoxides, are known to activate phospholipase D in human neutrophils, playing a significant role in immune response and inflammation (Nigam, Müller, & Pace-Asciak, 1993).

  • Cell Development and Maturation : Certain lipoxygenases, forming hydroxyeicosanoids, have roles in inducing oocyte maturation, suggesting a developmental function (Hawkins & Brash, 1987).

  • Skin Differentiation and Permeability : The enzyme ALOXE3, involved in the transformation of similar compounds, is implicated in skin differentiation and maintaining the skin's permeability barrier, indicating its dermatological significance (Yu et al., 2003).

Future Directions

Future research directions could involve further exploration of the role of “8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” in various biological processes, such as its potential role as a neuromodulator , and its effects on PPARalpha activation .

properties

IUPAC Name

(5E,9E)-8-hydroxy-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7+,10-6+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTUOBURCVMACZ-LMIMMGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950873
Record name Hepoxilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hepoxilin A

CAS RN

85589-24-8, 94161-11-2
Record name 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hepoxilin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hepoxilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CR Pace-Asciak - Journal of Biological Chemistry, 1984 - ASBMB
Purified 12-hydroperoxyeicosa - 5, 8, 10, 14 - tetrae noic acid (12-HPETE) containing deuterium atoms at 5, 6, 8, 9, 11, 12, 14, and 15 was prepared by incubating octadeuterated …
Number of citations: 134 www.jbc.org
CR Pace-Asciak - … , and Lipoxins: Biochemistry, Mechanism of Action, and …, 1985 - Springer
We recently described the isolation and structure of two hydroxyepoxides formed from 12-HPETE by an enzyme system present in rat lung (Pace-Asciak et al.,1983a). These were …
Number of citations: 3 link.springer.com
CR Pace-Asciak, E Granström… - Journal of Biological …, 1983 - Elsevier
Arachidonic acid and 12-hydroperoxyeicosa-5,8, 10, 14-tetraenoic acid are converted by a 0-30% ammonium sulfate fraction (Fraction A) of the high speed supernatant of rat lung into …
Number of citations: 212 www.sciencedirect.com
CR Pace-Asciak, J Klein, SP Speilberg - Biochimica et Biophysica Acta …, 1986 - Elsevier
14 C-labelled hepoxilin A 3 (8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid) was generated from 1- 14 C-labelled arachidonic acid during incubation with a rat lung preparation …
Number of citations: 24 www.sciencedirect.com
Z Yu, C Schneider, WE Boeglin… - Proceedings of the …, 2003 - National Acad Sciences
Lipoxygenase (LOX) enzymes form fatty acid hydroperoxides used in membrane remodeling and cell signaling. Mammalian epidermal LOX type 3 (eLOX3) is distinctive in totally …
Number of citations: 174 www.pnas.org
M Sutherland, T Schewe, S Nigam - Biochemical pharmacology, 2000 - Elsevier
In earlier reports and reviews, it was suggested that unlike its methyl ester, the free acid form of the 12-lipoxygenase-derived eicosanoid hepoxilin A 3 (HXA 3 ) does not enter …
Number of citations: 32 www.sciencedirect.com
CR PACE-ASCIAK - Prostaglandins, Leukotrienes, and Lipoxins …, 2012 - books.google.com
We recently described the isolation and structure of two hydroxyepoxides formed from 12-HPETE by an enzyme system present in rat lung (Pace-Asciak et al., 1983a). These were …
Number of citations: 0 books.google.com
P Chabert, C Mioskowski, JR Falck - Tetrahedron letters, 1989 - Elsevier
(±)-Hepoxilin A 3 , a biologically active metabolite of arachidonic acid, was prepared from 1-heptyne and δ-valerolactone by a simple, convergent strategy that exploits arosnium ylides …
Number of citations: 17 www.sciencedirect.com
J Bailey - 2012 - books.google.com
The family of known essential fatty acid metabolites continues to grow. Synthesis of the prostaglandins from essential fatty acids was first described by Bergstrom and Samuelsson in …
Number of citations: 28 books.google.com
WR Henderson - Handbook of Inflammation, 1989 - Elsevier/North-Holland Biomedical …
Number of citations: 8

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